2-Fluoro-O-methyl-D-tyrosine
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Overview
Description
2-Fluoro-O-methyl-D-tyrosine is a fluorinated derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathwaysThe molecular formula of this compound is C10H12FNO3, and it has a molecular weight of 213.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-O-methyl-D-tyrosine typically involves the fluorination of a tyrosine derivative. One common method is the electrophilic fluorination of O-methyl-D-tyrosine using a fluorinating agent such as Selectfluor. The reaction is carried out in an organic solvent like acetonitrile, under mild conditions, to achieve high selectivity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis using fluorinase enzymes is a promising approach, as it allows for the selective introduction of fluorine atoms under mild conditions. This method is environmentally friendly and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-O-methyl-D-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-Fluoro-O-methyl-D-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound serves as a probe for studying enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: The compound is utilized in the development of novel materials with enhanced properties
Mechanism of Action
The mechanism of action of 2-Fluoro-O-methyl-D-tyrosine involves its interaction with specific enzymes and receptors in biological systems. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate enzyme activity and receptor signaling pathways. This makes it a valuable tool for studying biochemical processes and developing new therapeutic strategies .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-D-tyrosine: Similar to 2-Fluoro-O-methyl-D-tyrosine but lacks the methoxy group.
O-Methyl-D-tyrosine: Similar but without the fluorine atom.
2-Fluoro-L-tyrosine: The L-isomer of 2-Fluoro-D-tyrosine.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct chemical and biological properties. These modifications enhance its stability, bioavailability, and interaction with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
(2R)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRRDCRYBYGCQS-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C(=O)O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C[C@H](C(=O)O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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